1'-sec-butyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid
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Overview
Description
1’-sec-butyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid is a complex organic compound with the molecular formula C13H18N4O2. This compound features a bipyrazole core, which is a structure composed of two pyrazole rings connected by a single bond. The presence of sec-butyl and dimethyl groups adds to its structural complexity and potential reactivity .
Preparation Methods
The synthesis of 1’-sec-butyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole rings followed by the introduction of the sec-butyl and dimethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to optimize the synthesis process .
Chemical Reactions Analysis
1’-sec-butyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic nature of the pyrazole rings allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Condensation: This compound can participate in condensation reactions to form larger, more complex molecules.
Scientific Research Applications
1’-sec-butyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1’-sec-butyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The pyrazole rings can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. The sec-butyl and dimethyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
1’-sec-butyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid can be compared to other bipyrazole derivatives, such as:
- 1’-methyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid
- 1’-ethyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid
- 1’-tert-butyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid
The uniqueness of 1’-sec-butyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid lies in its specific sec-butyl group, which may impart distinct steric and electronic properties, influencing its reactivity and interactions compared to its analogs .
Properties
IUPAC Name |
3-(1-butan-2-yl-3,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-5-7(2)17-9(4)12(8(3)16-17)10-6-11(13(18)19)15-14-10/h6-7H,5H2,1-4H3,(H,14,15)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSYXYDJJXNSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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